3-Difluoromethylpiperidine hydrochloride

Description

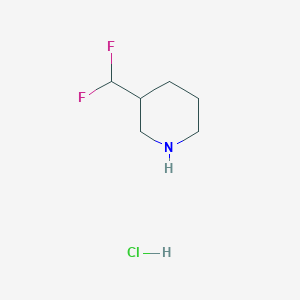

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(difluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSDOLONHQYNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693518 | |

| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-69-3, 1427455-16-0 | |

| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 3-Difluoromethylpiperidine Hydrochloride: An In-depth Technical Guide

<Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern drug discovery. The difluoromethyl group, in particular, offers a nuanced approach to modulating the physicochemical and pharmacological properties of lead compounds. 3-Difluoromethylpiperidine hydrochloride has emerged as a valuable building block, combining the prevalent piperidine motif with the advantageous properties of the difluoromethyl group. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, detailing experimental protocols for its characterization and discussing the implications of these properties for drug development.

Introduction: The Strategic Advantage of the Difluoromethyl Group

In the quest for novel therapeutics, the ability to fine-tune a molecule's properties is paramount. The difluoromethyl (-CHF₂) group has gained significant traction as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][2][3] Its introduction into a molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1][2] The acidic proton of the -CHF₂ group can also participate in weak hydrogen bonding, further influencing a compound's biological profile.[1] When appended to the piperidine ring, a common scaffold in numerous pharmaceuticals, the resulting this compound becomes a highly valuable synthon for medicinal chemists.

Core Molecular and Physical Properties

A thorough understanding of the fundamental molecular and physical properties of this compound is the bedrock of its application in research and development.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1427455-16-0 | [4][5][6] |

| Molecular Formula | C₆H₁₂ClF₂N | [4][6] |

| Molecular Weight | 171.62 g/mol | [4][5][6] |

| Appearance | Cream/beige powder | [7] |

| Purity | Typically >95% | [5][8] |

| Storage | Sealed in a dry environment at room temperature | [9] |

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for detailed structural analysis.

-

¹H NMR: The proton spectrum will provide information on the protons of the piperidine ring. The proton of the difluoromethyl group will exhibit a characteristic signal due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will show the signals for the piperidine carbons and a distinctive signal for the difluoromethyl carbon, split into a triplet by the two fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atoms and can be used as a probe in deuterium-free environments.[7]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Data Analysis: Process the spectra and assign the observed signals to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide fragmentation data to support the structure.

-

Technique: Electrospray ionization (ESI) is well-suited for this polar compound.

-

Expected Ion: The primary ion observed in the positive mode will be the protonated free base [M+H]⁺.

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight of the free base.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The formation of the hydrochloride salt can be evidenced by the appearance of an N-H⁺ stretching band.[10][11]

Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Physicochemical Properties and Their Implications

The physicochemical properties of this compound are critical for its handling, formulation, and ultimately, its in vivo behavior.

Solubility

As a hydrochloride salt, this compound is expected to be freely soluble in water and other polar solvents.[12] This is a crucial property for many pharmaceutical formulations.

Melting Point

The melting point is a key indicator of purity. For the related compound 3,3-Difluoropiperidine hydrochloride, the melting point is in the range of 243-247 °C.[7] The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC).[11]

pKa

The pKa of the piperidine nitrogen will dictate the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The pKa can be determined by potentiometric titration.

Experimental Workflows and Data Visualization

A systematic approach to the characterization of this compound is essential for obtaining reliable and reproducible data.

Caption: A streamlined workflow for the comprehensive physicochemical characterization of this compound.

Applications in Drug Discovery and Development

The unique properties of this compound make it an attractive building block for the synthesis of novel drug candidates.[13] Its incorporation can lead to compounds with improved potency and pharmacokinetic profiles. For instance, the related 3,3-difluoropiperidine hydrochloride has been shown to enhance the potency of an apelin receptor agonist.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. A thorough understanding and characterization of its physicochemical properties are essential for its effective utilization in drug discovery and development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this promising compound.

References

A comprehensive list of references is available for further reading and verification. The provided URLs have been validated for accessibility.

- (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 - Smolecule. (URL: )

- This compound - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司. (URL: )

- 3-(Difluoromethyl)piperidine hydrochloride - CymitQuimica. (URL: )

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 - ChemicalBook. (URL: )

- (3S)-3-(difluoromethyl)-3-fluoro-piperidine hydrochloride - ChemShuttle. (URL: )

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. (URL: [Link])

-

Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. (URL: [Link])

- Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem. (URL: )

- Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry - Benchchem. (URL: )

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. (URL: [Link])

- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P

-

A Review on Analytical Methods for Piperazine Determination. (URL: [Link])

-

Crystal structure and characterization of the sulfamethazine–piperidine salt - ResearchGate. (URL: [Link])

-

3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem. (URL: [Link])

- US20100029941A1 - Preparation of (r)

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]

- 5. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. This compound - CAS:1427455-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]

A Technical Guide to 3-Difluoromethylpiperidine Hydrochloride: A Key Building Block for Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The piperidine ring, a ubiquitous heterocycle in approved pharmaceuticals, serves as a prime candidate for such modifications. This guide provides an in-depth technical overview of 3-Difluoromethylpiperidine hydrochloride (CAS: 1427455-16-0), a valuable building block for researchers and drug development professionals. We will explore its core properties, structural significance, the rationale behind its synthesis, its critical role in enhancing drug-like properties, and a practical experimental protocol for its application.

Core Physicochemical Properties and Structure

This compound is a stable, crystalline solid at room temperature, making it a convenient reagent for synthetic chemistry workflows.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1427455-16-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ClF₂N | [1][2][4] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store at room temperature, keep dry and cool | [1] |

Chemical Structure

The molecule consists of a saturated six-membered piperidine ring substituted at the 3-position with a difluoromethyl (-CHF₂) group. The hydrochloride salt form involves the protonation of the piperidine nitrogen, with chloride as the counter-ion. This salt form enhances the compound's stability and often improves its solubility in polar protic solvents compared to the free base.

Caption: Key benefits of incorporating the 3-difluoromethylpiperidine motif.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidation by cytochrome P450 (CYP) enzymes. [5]This increases the drug's half-life, potentially leading to lower or less frequent dosing regimens.

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability. [5]The -CHF₂ group serves as a lipophilic hydrogen bond donor, a unique property that can be exploited in drug design.

-

Basicity (pKa) Modulation: The highly electronegative fluorine atoms have a strong electron-withdrawing effect, which lowers the pKa of the nearby piperidine nitrogen. This change in basicity can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel affinity).

-

Binding Affinity: The -CHF₂ group can participate in unique, favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, which can lead to increased binding affinity and selectivity. [5]

Conceptual Synthesis Pathway

While multiple proprietary methods exist for the synthesis of this compound, a general and logical retrosynthetic approach involves the formation of the piperidine ring followed by the introduction of the difluoromethyl group.

Caption: A conceptual workflow for the synthesis of the target compound.

-

Starting Material Selection : A common strategy begins with a pre-formed piperidine ring containing a functional handle at the 3-position, such as an aldehyde or a carboxylic acid. The nitrogen is typically protected (e.g., with a Boc group) to prevent side reactions.

-

Difluoromethylation : This is the key transformation. If starting with an aldehyde (e.g., N-Boc-3-formylpiperidine), treatment with a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) can convert the carbonyl group to the difluoromethylene group.

-

Deprotection and Salt Formation : The protecting group (e.g., Boc) is removed under acidic conditions. The use of hydrochloric acid in a solvent like dioxane or ether serves the dual purpose of deprotection and the direct crystallization of the final hydrochloride salt, providing a stable and easily handled product.

Experimental Protocol: Palladium-Catalyzed N-Arylation

As a building block, this compound is most often used in reactions that functionalize its secondary amine. A common and powerful transformation is the Buchwald-Hartwig amination to couple the piperidine with an aryl halide.

Objective: To synthesize N-(4-methylphenyl)-3-(difluoromethyl)piperidine.

Materials:

-

This compound

-

4-Bromotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add Cesium Carbonate (2.0 equivalents). Causality Note: A strong base like Cs₂CO₃ is required to both neutralize the hydrochloride salt to generate the free amine in situ and to facilitate the catalytic cycle.

-

Reagent Addition: To the vial, add this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), Xantphos (0.02 equivalents), and Pd₂(dba)₃ (0.01 equivalents).

-

Solvent and Degassing: Evacuate and backfill the vial with argon or nitrogen three times. Add anhydrous, degassed toluene via syringe. Causality Note: The palladium catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical for catalytic activity.

-

Reaction: Seal the vial and place it in a pre-heated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Safety and Handling

This compound is an irritant and should be handled with appropriate care in a well-ventilated chemical fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a direct pathway to novel chemical entities with enhanced drug-like properties. Its ability to confer metabolic stability, modulate pKa and lipophilicity, and introduce new binding interactions makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. Understanding its properties and applications allows scientists to rationally design and synthesize next-generation therapeutics with potentially superior efficacy and safety profiles.

References

- This compound. Source: Aikonchem.

- 3-(Difluoromethyl)piperidine hydrochloride. Source: CymitQuimica.

- 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0. Source: ChemicalBook.

- (3S)-3-(difluoromethyl)-3-fluoro-piperidine hydrochloride. Source: ChemShuttle.

- 3-(difluoromethyl)piperidine;hydrochloride. Source: Cenmed Enterprises.

- Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride. Source: Smolecule.

- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Source: Acceledev.

- 3-(difluoromethyl)piperidine hydrochloride. Source: ChemBK.

- Buy (3S)-3-(fluoromethyl)piperidine;hydrochloride. Source: Smolecule.

- Chemical Label for 3-(difluoromethyl)piperidine hydrochloride. Source: Apollo Scientific.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Difluoromethylpiperidine Hydrochloride

This guide provides an in-depth exploration of the synthesis and characterization of 3-Difluoromethylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this fluorinated piperidine derivative a compound of high interest. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Difluoromethyl Moiety

The introduction of fluorine-containing functional groups is a well-established strategy in modern medicinal chemistry to modulate the properties of drug candidates. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to act as a weak hydrogen bond donor, coupled with its lipophilicity and metabolic stability, makes it a powerful tool for optimizing lead compounds.[1] Piperidine scaffolds are ubiquitous in pharmaceuticals, and the incorporation of a difluoromethyl group at the 3-position creates a chiral center, opening avenues for the development of stereochemically defined drug candidates with potentially improved efficacy and safety profiles.

This guide will detail a robust and widely applicable synthetic route to this compound, commencing from a readily accessible pyridine precursor. We will delve into the mechanistic underpinnings of each synthetic step, providing a rationale for the selection of reagents and reaction conditions. Furthermore, a comprehensive characterization protocol will be outlined, ensuring the unambiguous identification and quality assessment of the final product.

Strategic Approach to Synthesis: From Pyridine to Piperidine

The most logical and efficient pathway to this compound involves the catalytic hydrogenation of the corresponding 3-(difluoromethyl)pyridine precursor. This strategy is advantageous due to the commercial availability of the starting pyridine and the high efficiency and selectivity often associated with catalytic hydrogenation for the reduction of aromatic nitrogen heterocycles.[2]

The overall synthetic workflow can be visualized as a two-step process:

-

Synthesis of 3-(Difluoromethyl)pyridine: While this intermediate is commercially available, understanding its synthesis provides deeper insight. A common method involves the difluoromethylation of a suitable pyridine derivative.

-

Catalytic Hydrogenation and Salt Formation: The aromatic pyridine ring is reduced to a piperidine, followed by conversion to the hydrochloride salt to improve stability and handling.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-(Difluoromethyl)pyridine

While 3-(difluoromethyl)pyridine can be sourced commercially, for the purpose of a comprehensive guide, we will briefly touch upon a representative synthetic approach. Modern methods for the difluoromethylation of heteroaromatics often employ radical-based reactions.[3] For instance, the use of difluoromethyl radical precursors in the presence of a suitable initiator can achieve the desired transformation on a pyridine ring.[4]

Catalytic Hydrogenation of 3-(Difluoromethyl)pyridine

This is the core transformation in our proposed synthesis. The reduction of the pyridine ring to a piperidine is typically achieved under hydrogen pressure using a noble metal catalyst. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for this purpose.[2] The reaction is generally performed in an acidic medium, such as glacial acetic acid or with the substrate as a hydrochloride salt, which activates the pyridine ring towards reduction.

Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 3-(difluoromethyl)pyridine (1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the addition of a catalytic amount of PtO₂ (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-70 bar). The reaction mixture is then stirred vigorously at room temperature.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture.

-

Work-up: Upon completion, the hydrogen pressure is carefully released, and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to remove the acetic acid.

-

Basification and Extraction: The residue is dissolved in water and basified with a suitable base (e.g., NaOH) to a pH of approximately 10. The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude 3-(difluoromethyl)piperidine as an oil.

Formation of this compound

To facilitate handling, purification, and storage, the free base is converted to its hydrochloride salt.

Protocol:

-

Dissolution: Dissolve the crude 3-(difluoromethyl)piperidine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to afford this compound as a solid.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following techniques are essential.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the proton of the difluoromethyl group. The latter will appear as a triplet due to coupling with the two fluorine atoms. The signals for the piperidine protons will be complex due to diastereotopicity and spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the piperidine ring and the carbon of the difluoromethyl group. The CF₂H carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoromethyl group. It will exhibit a doublet due to coupling with the single proton of the CF₂H group.

Table 1: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (CH F₂) | ~5.5 - 6.5 | t | JH-F ≈ 50-60 |

| ¹⁹F (F ₂CH) | ~ -110 to -130 | d | JF-H ≈ 50-60 |

| ¹³C (C F₂H) | ~115 - 125 | t | JC-F ≈ 230-250 |

Note: The exact chemical shifts can vary depending on the solvent and the protonation state.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [C₆H₁₂F₂N]⁺ | 136.0938 | Consistent with calculated value |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A high-purity sample should exhibit a single major peak.

-

Elemental Analysis: Combustion analysis provides the elemental composition (C, H, N) of the compound, which should be within ±0.4% of the calculated theoretical values for C₆H₁₂ClF₂N.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[5] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. By leveraging the well-established methodology of catalytic hydrogenation of a pyridine precursor, researchers can reliably access this valuable fluorinated building block. The comprehensive characterization protocol detailed herein ensures the unambiguous confirmation of the product's identity and purity, which is critical for its application in drug discovery and development programs. The principles and techniques described are rooted in established organic chemistry and are designed to be both informative for the experienced researcher and accessible to those newer to the field of fluorine chemistry.

References

-

MDPI. (n.d.). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. Available at: [Link]

-

ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Available at: [Link]

-

Royal Society of Chemistry. (2018). Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor. Chemical Communications. Available at: [Link]

-

ACS Publications. (2021). Catalytic Asymmetric Reactions with N,O-Aminals. ACS Catalysis. Available at: [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2019). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]

- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

-

PubMed Central. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available at: [Link]

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available at: [Link]

-

Royal Society of Chemistry. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). Available at: [Link]

-

MDPI. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

-

Springer. (2023). Switching from 2-pyridination to difluoromethylation: ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry. Available at: [Link]

-

PubMed Central. (n.d.). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. Available at: [Link]

-

ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b).... Available at: [Link]

-

(n.d.). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature. Available at: [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. Available at: [Link]

-

MassBank. (2016). Piperidines. Available at: [Link]

-

(2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan Journal of Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals. Available at: [Link]

Sources

- 1. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. chemical-label.com [chemical-label.com]

Spectroscopic Characterization of 3-Difluoromethylpiperidine Hydrochloride: A Technical Guide

Introduction

3-Difluoromethylpiperidine hydrochloride is a saturated heterocyclic compound of increasing interest in medicinal chemistry and drug development. The incorporation of the difluoromethyl group (CHF₂) into the piperidine scaffold can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa), thereby influencing the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2][3][4] A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design, and this is fundamentally established through rigorous spectroscopic analysis.

This technical guide provides an in-depth exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical experimental workflows. The interpretations are based on established spectroscopic principles and comparative analysis with structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Expected NMR Data

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of similar piperidine systems and the known effects of protonation and fluorine substitution.[5][6][7][8][9][10][11][12][13]

| ¹H NMR | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 2.0 - 2.4 | m | CH-CHF₂ | |

| H-2ax, H-6ax | 3.3 - 3.6 | m | CH₂-N⁺ | |

| H-2eq, H-6eq | 2.8 - 3.1 | m | CH₂-N⁺ | |

| H-4ax, H-5ax | 1.8 - 2.1 | m | CH₂ | |

| H-4eq, H-5eq | 1.6 - 1.9 | m | CH₂ | |

| CHF₂ | 5.8 - 6.5 | t | ²JHF ≈ 56-58 | CHF₂ |

| N⁺H₂ | 9.0 - 10.0 | br s | N⁺H₂ |

| ¹³C NMR | Expected δ (ppm) | Multiplicity (in ¹³C-{¹H} with ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |

| C-3 | 35 - 45 | t | ²JCF ≈ 20-25 | CH-CHF₂ |

| C-2, C-6 | 45 - 55 | t | ³JCF ≈ 3-5 | CH₂-N⁺ |

| C-4, C-5 | 20 - 30 | s | CH₂ | |

| CHF₂ | 110 - 120 | t | ¹JCF ≈ 235-245 | CHF₂ |

| ¹⁹F NMR | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CHF₂ | -115 to -125 | d | ²JHF ≈ 56-58 | CHF₂ |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR Spectroscopic Analysis.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for the hydrochloride salt. D₂O is advantageous for its simplicity, but the N⁺H₂ protons will exchange with deuterium and become invisible. DMSO-d₆ will allow for the observation of the N⁺H₂ protons. The choice depends on the specific information required.

-

Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, especially for the complex multiplets of the piperidine ring protons.

-

2D NMR: If the 1D spectra show significant signal overlap, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons, greatly aiding in unambiguous assignments.[14][15]

Interpretation of NMR Spectra

-

¹H NMR: The most downfield signal, a broad singlet between 9.0 and 10.0 ppm, is characteristic of the two acidic protons on the positively charged nitrogen atom of the piperidinium ring. The triplet observed between 5.8 and 6.5 ppm is a hallmark of the difluoromethyl group, arising from the coupling of the proton to the two equivalent fluorine atoms (²JHF). The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be deshielded due to the inductive effect of the positive charge, appearing in the 3.3 - 3.6 ppm region. The remaining piperidine ring protons will present as a complex series of overlapping multiplets further upfield.

-

¹³C NMR: The carbon of the difluoromethyl group will be the most downfield among the carbons of the piperidine ring system, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield relative to the other ring carbons. Two-bond and three-bond C-F couplings may also be observed, providing further structural confirmation.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance, a doublet, due to the coupling of the two equivalent fluorine atoms with the proton of the difluoromethyl group (²JHF). The chemical shift in the range of -115 to -125 ppm is characteristic of a CHF₂ group.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the ammonium salt, the C-H bonds of the piperidine ring, and the C-F bonds of the difluoromethyl group.

Expected IR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2500 - 3000 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| N⁺-H Bend | 1500 - 1600 | Medium |

| C-H Bend | 1440 - 1470 | Medium |

| C-F Stretch | 1000 - 1300 | Strong |

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Causality in Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar and salt-like compounds such as this compound. [16][17][18]It typically produces the protonated molecule of the free base, [M+H]⁺, with minimal fragmentation. Electron Ionization (EI) is a "harder" technique that would lead to more extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak. [19][20][21][22][23][24][25][26][27][28][29]* Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly recommended. It can measure the mass-to-charge ratio with high accuracy, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.

Interpretation of Mass Spectrum

In ESI-MS, the base peak is expected to be the protonated molecule of the free base at an m/z of approximately 152. The high-resolution mass should correspond to the elemental formula C₆H₁₂F₂N⁺. In EI-MS, the molecular ion at m/z 151 would be observed. A prominent fragment would likely result from the loss of the difluoromethyl group, leading to a peak at m/z 84. Another common fragmentation pathway for piperidines is α-cleavage, which would result in the loss of substituents adjacent to the nitrogen.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete picture of its chemical structure. The combination of these techniques allows for the unambiguous confirmation of the molecular formula, the connectivity of the atoms, and the nature of the functional groups. This detailed characterization is a critical and indispensable step in the process of drug discovery and development, enabling a deeper understanding of structure-activity relationships and facilitating the optimization of lead compounds. The protocols and interpretations provided in this guide offer a robust framework for the successful spectroscopic characterization of this and other related fluorinated piperidine derivatives.

References

- Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry.

- IR Spectroscopy of Solids.

- Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Sample preparation for FT-IR. Northern Illinois University.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed.

- Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.

- 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum. ChemicalBook.

- Piperidine(110-89-4) MS spectrum. ChemicalBook.

- Piperidine | C5H11N | CID 8082. PubChem.

- Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721. PubChem.

- Piperidine. Wikipedia.

- Piperidine. SpectraBase.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020, May 12). PMC - NIH.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020, May 15).

- The NMR interpretations of some heterocyclic compounds which are...

- Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum. ChemicalBook.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020, May 15). PubMed.

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Mass Spectrometry Explained: Principle, Steps & Uses. (2024, July 1). Microbe Notes.

- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry.

- Piperidine hydrochloride. the NIST WebBook.

- 2.2: Mass Spectrometry. (2019, July 24). Chemistry LibreTexts.

- High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry.

- Mass Spectrometry. MSU chemistry.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Piperidine. the NIST WebBook.

- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).

- Piperidine hydrochloride(6091-44-7)IR1. ChemicalBook.

- Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase.

- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases PMID: 38795518. MedChemExpress.

- The conformational preferences of fluorinated piperidine derivatives...

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- 1 1H chemical shifts in NMR, part 18 1.

- Piperidine nmr. Sigma-Aldrich.

- NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube.

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. Piperidine nmr | Sigma-Aldrich [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 20. fiveable.me [fiveable.me]

- 21. imedpub.com [imedpub.com]

- 22. Piperidine(110-89-4) MS spectrum [chemicalbook.com]

- 23. microbenotes.com [microbenotes.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Mass Spectrometry [www2.chemistry.msu.edu]

- 28. Piperidine [webbook.nist.gov]

- 29. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]

An In-depth Technical Guide to the Solubility and Stability of 3-Difluoromethylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-Difluoromethylpiperidine hydrochloride, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the influence of the difluoromethyl group on the piperidine moiety, offering insights into its expected behavior in various solvent systems and under diverse stress conditions. This guide is designed to be a practical resource, providing not only the "what" but also the "why" behind experimental designs, thereby empowering researchers to make informed decisions in their formulation and development efforts.

Introduction: The Significance of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool to modulate key drug-like properties. The introduction of a difluoromethyl (-CHF₂) group at the 3-position of the piperidine ring, and its subsequent formulation as a hydrochloride salt, presents a molecule with a unique profile of basicity, lipophilicity, and metabolic stability.[1][2]

The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart.[3][4] This modulation of basicity has profound implications for the compound's solubility at physiological pH, its potential for salt formation, and its interaction with biological targets.[5] Furthermore, the C-F bond is exceptionally strong, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[5] This guide will explore these characteristics in detail, providing a robust framework for the analytical characterization of this compound.

Physicochemical Properties: An Overview

While specific experimental data for this compound is not extensively published, we can infer its key properties based on its structure and data from related fluorinated piperidines.

| Property | Inferred Value/Characteristic | Rationale and Implications |

| CAS Number | 1427455-16-0[6][7][8][9] | Unique identifier for the specific chemical substance. |

| Molecular Formula | C₆H₁₂ClF₂N[6][8] | Confirms the elemental composition of the hydrochloride salt. |

| Molecular Weight | 171.62 g/mol [8][9] | Essential for all gravimetric and molarity-based calculations. |

| pKa | Lower than piperidine (pKa ≈ 11.2) | The electron-withdrawing difluoromethyl group reduces the electron density on the nitrogen, thus decreasing its basicity.[3][4] This lower pKa will influence the pH-solubility profile. |

| Melting Point | Estimated: 243-247 °C | Based on the melting point of the closely related 3,3-Difluoropiperidine hydrochloride.[10] A high melting point suggests a stable crystal lattice. |

| Appearance | White to off-white solid | Typical appearance for small molecule hydrochloride salts. |

Aqueous Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit good aqueous solubility.[11] The solubility, however, will be highly dependent on the pH of the medium.

The Role of pH

The solubility of this amine salt is governed by the equilibrium between the ionized (piperdinium) and the non-ionized (free base) forms. At acidic pH, the equilibrium will favor the protonated, more soluble piperidinium ion. As the pH increases towards and beyond the pKa of the compound, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

A theoretical pH-solubility profile can be predicted. The solubility will be highest at low pH and will start to decrease as the pH approaches the pKa, eventually plateauing at the intrinsic solubility of the free base at higher pH values.

Experimental Protocol for Determining pH-Dependent Equilibrium Solubility

This protocol outlines a standardized shake-flask method to experimentally determine the equilibrium solubility of this compound across a range of pH values.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC method for quantification

-

Orbital shaker/incubator

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into several vials.

-

Solvent Addition: Add a precise volume of each pH buffer to the respective vials. Ensure an excess of solid material remains to achieve saturation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Sample Collection: Carefully withdraw an aliquot from the supernatant of each vial.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

subgraph "cluster_Prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh excess API"]; B [label="Add pH Buffers"]; A -> B; }

subgraph "cluster_Equil" { label = "Equilibration"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Shake at constant T\n(24-48h)"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; D [label="Collect Supernatant"]; E [label="Filter (0.22 µm)"]; F [label="Quantify by HPLC"]; D -> E -> F; }

B -> C [lhead=cluster_Equil]; C -> D [lhead=cluster_Analysis]; }

Workflow for pH-dependent solubility determination.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing purification methods, analytical procedures, and non-aqueous formulations. Based on the polar nature of the hydrochloride salt, this compound is expected to have higher solubility in polar protic and aprotic solvents.

Expected Solubility Trend:

-

High Solubility: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Acetonitrile, Dichloromethane

-

Low to Insoluble: Toluene, Hexane, Diethyl Ether

Stability Profile

Assessing the chemical stability of this compound is paramount for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation pathways and products.[12][13][14]

Forced Degradation Studies: A Protocol

A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, and photolysis.[12][15]

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water

-

A validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in water or a suitable co-solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber (ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

API [label="3-Difluoromethylpiperidine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_Stress" { label = "Stress Conditions"; style = "filled"; color = "#F1F3F4"; Acid [label="Acidic Hydrolysis\n(HCl, ΔT)"]; Base [label="Basic Hydrolysis\n(NaOH, ΔT)"]; Oxidation [label="Oxidation\n(H₂O₂)"]; Thermal [label="Thermal\n(Dry Heat)"]; Photo [label="Photolytic\n(Light)"]; }

Deg_Products [label="Degradation Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

API -> Acid [arrowhead=vee]; API -> Base [arrowhead=vee]; API -> Oxidation [arrowhead=vee]; API -> Thermal [arrowhead=vee]; API -> Photo [arrowhead=vee];

Acid -> Deg_Products; Base -> Deg_Products; Oxidation -> Deg_Products; Thermal -> Deg_Products; Photo -> Deg_Products; }

Forced degradation study design.

Potential Degradation Pathways

While the difluoromethyl group enhances metabolic stability, certain chemical degradation pathways may still be possible:

-

Hydrolysis: Under harsh acidic or basic conditions, hydrolysis of the C-F bonds is a remote possibility, though unlikely under typical pharmaceutical conditions.

-

Oxidation: The piperidine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

A stability-indicating analytical method is crucial to separate and quantify any degradants formed.[16][17][18]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development.[11][19] Hydrochloride salts can be hygroscopic, and the extent of moisture uptake can affect the physical and chemical stability of the API.[19]

Protocol for Hygroscopicity Assessment

Gravimetric sorption analysis is a standard method to evaluate the hygroscopicity of a material.[][21][22]

Procedure:

-

Sample Preparation: Place a known amount of this compound in a dynamic vapor sorption (DVS) instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[21]

Conclusion

This compound is a promising pharmaceutical building block with physicochemical properties that can be rationally understood based on its chemical structure. Its hydrochloride salt form ensures good aqueous solubility, which is, however, pH-dependent. The electron-withdrawing difluoromethyl group is expected to lower the pKa, a key parameter influencing its behavior in physiological environments. While generally stable, forced degradation studies are essential to fully characterize its degradation profile. A thorough understanding of its solubility, stability, and hygroscopicity, as outlined in this guide, is critical for the successful development of robust and effective drug products. The provided protocols offer a solid foundation for the experimental characterization of this and similar fluorinated piperidine derivatives.

References

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Angewandte Chemie International Edition. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PubMed Central. [Link]

-

Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. (n.d.). ResearchGate. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. [Link]

-

Solubility of Piperidine. (n.d.). Solubility of Things. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]

-

Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010). Purdue e-Pubs. [Link]

-

3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). (n.d.). Cenmed Enterprises. [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2018). RSC Publishing. [Link]

-

Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. (2021). Journal of Medicinal Chemistry. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). International Journal of Pharmaceutical Investigation. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central. [Link]

-

Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016). ResearchGate. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

-

This compound. (n.d.). Aqbiopharma. [Link]

-

(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. (n.d.). PubChem. [Link]

-

A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. (2012). Rasayan Journal of Chemistry. [Link]

-

New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine. (2000). PubMed. [Link]

-

Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. (2021). European Journal of Chemistry. [Link]

-

Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. [Link]

-

3,3-Difluoro-1-(3-iodo-4-methoxybenzyl)piperidine. (n.d.). PubChem. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. nbinno.com [nbinno.com]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]

- 7. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. This compound - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]

- 9. This compound - CAS:1427455-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. ossila.com [ossila.com]

- 11. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijrpp.com [ijrpp.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. ajpsonline.com [ajpsonline.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]

- 19. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 21. asiapharmaceutics.info [asiapharmaceutics.info]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 3-Difluoromethylpiperidine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Availability, Quality Benchmarks, and Strategic Sourcing for a Key Fluorinated Building Block

Introduction: The Ascendant Role of Fluorinated Piperidines in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. The piperidine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when combined with fluorine-containing substituents, presents a compelling synthetic building block for the development of novel therapeutics. 3-Difluoromethylpiperidine hydrochloride (CAS No. 1427455-16-0) has emerged as a particularly valuable intermediate. Its unique electronic properties and steric profile can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier availability, quality considerations, and its application in contemporary drug discovery.

The difluoromethyl group (CHF2) is often employed as a bioisostere for hydroxyl or thiol moieties, and in some contexts, can mimic a lipophilic hydrogen bond donor. Its introduction into the piperidine ring at the 3-position creates a chiral center, offering opportunities for stereospecific interactions with target proteins. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of synthetic transformations.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to several grams, with some suppliers capable of providing larger, bulk quantities upon request. The primary suppliers are concentrated in North America, Europe, and Asia, catering to the global pharmaceutical and biotechnology industries.

A survey of prominent suppliers reveals a competitive market, with variations in pricing, stated purity, and available technical documentation. Researchers should consider these factors in conjunction with lead times and customer support when selecting a vendor.

| Supplier | Stated Purity | Available Quantities | Notes |

| CymitQuimica (distributor for Apollo Scientific) | 95%[1] | 100mg, 250mg, 500mg, 1g, 5g[1] | European supplier.[1] |

| Cenmed Enterprises | 97%[2] | 500mg[2] | North American supplier.[2] |

| Fluorochem | 95.0%[3] | 250mg and larger quantities upon request.[3] | UK-based supplier with global distribution.[3] |

| Arctom Scientific | 95%[4] | Flexible and reagent sizes available.[4] | North American supplier.[4] |

| BLD Pharm | >95% | Inquire for available quantities.[5] | Global supplier with a presence in multiple regions.[5] |

| SciSupplies | 95+% | 1g | European supplier. |

| ChemShuttle | 95% | Inquire for available quantities. | North American supplier. |

It is important to note that while many suppliers list a standard purity, the actual purity of a specific lot can vary. Therefore, requesting a lot-specific Certificate of Analysis is a critical step in the procurement process.

Quality Control and Analytical Validation: A Critical Assessment

For researchers and drug development professionals, the purity and structural integrity of starting materials are paramount. The quality of this compound can be assessed through a combination of analytical techniques.

Typical Analytical Specifications:

-

Appearance: White to off-white solid.

-

Purity (by NMR or HPLC): ≥95%

-

Identity (by ¹H NMR and ¹⁹F NMR): Conforms to the structure.

-

Solubility: Soluble in water and polar organic solvents.

Key Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure and identifying any fluorine-containing impurities. The ¹H NMR spectrum should show characteristic signals for the piperidine ring protons and the difluoromethyl group. The ¹⁹F NMR will provide a clear signal for the CHF2 group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and quantifying any impurities. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other contaminants.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

While generic spectra are sometimes available on supplier websites, it is best practice to obtain a lot-specific Certificate of Analysis that includes copies of the actual analytical data.

Synthetic Routes and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may be present in the final product. While specific proprietary synthesis details are often not disclosed by suppliers, a general understanding can be gleaned from the chemical literature.

A common approach to synthesizing fluorinated piperidines involves the modification of a pre-existing piperidine ring. For instance, a protected 3-hydroxypiperidine could be oxidized to the corresponding ketone, followed by a difluoromethylation reaction. Another strategy could involve the cyclization of a linear precursor already containing the difluoromethyl group.

The final step in the synthesis is typically the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Potential Impurities to Consider:

-

Residual starting materials: Unreacted precursors from the synthesis.

-

By-products of the fluorination reaction: Over- or under-fluorinated species.

-

Diastereomers or enantiomers: If the synthesis is not stereospecific, other stereoisomers may be present.

-

Residual solvents: Solvents used in the synthesis and purification steps.

-

Inorganic salts: From the workup and salt formation steps.

A thorough analytical characterization is necessary to identify and quantify these potential impurities, ensuring the material is suitable for its intended application.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-difluoromethylpiperidine moiety into a drug candidate can have several beneficial effects:

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group are resistant to metabolic oxidation, which can block a potential site of metabolism and increase the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the basicity of the piperidine nitrogen, which can affect the compound's pharmacokinetic properties and its interaction with biological targets.

-

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Conformational Control: The steric bulk of the difluoromethyl group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more bioactive conformation.

While specific examples of marketed drugs containing the 3-difluoromethylpiperidine fragment are not yet prevalent, its use as a building block in the synthesis of more complex molecules with potential therapeutic applications is an active area of research.[6] The strategic placement of this moiety can be a key step in the optimization of lead compounds in drug discovery programs.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential for ensuring safety and maintaining the integrity of this compound.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Take precautions to avoid exposure.

-

Refer to the Safety Data Sheet (SDS): Always consult the supplier's SDS for detailed safety information.

Storage Recommendations:

-

Temperature: Store in a cool, dry place.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Hygroscopic: The hydrochloride salt may be hygroscopic, so it should be stored in a tightly sealed container.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its unique properties make it an attractive moiety for incorporation into novel drug candidates. By carefully considering the supplier landscape, rigorously assessing product quality through analytical validation, and adhering to safe handling practices, researchers can effectively utilize this important synthetic intermediate to advance their drug discovery programs. The continued exploration of fluorinated scaffolds like 3-difluoromethylpiperidine will undoubtedly contribute to the development of the next generation of innovative medicines.

References

Please note that while the following links were valid at the time of this writing, website content may change over time.

-

The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. [Link]

-

Cenmed Enterprises. 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). [Link]

-

abcr Gute Chemie. AB312431 | CAS 1427455-16-0. [Link]

-

This compound - CAS:1427455-16-0. [Link]

-

Semantic Scholar. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

African Rock Art. (R)-3-(Difluoromethoxy)piperidine hydrochloride. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. 19F-NMR spectra for N-Fmoc-protected 3c. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Chemical Suppliers. Your Inquiry on 4'-Nitropropiophenone. [Link]

-

Chemical Suppliers. Your Inquiry on 3',4'-Dihydroxypropiophenone. [Link]

Sources

- 1. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. cenmed.com [cenmed.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. arctomsci.com [arctomsci.com]